molecular formula C12H9F2NO3 B053143 Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 121873-01-6

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B053143
M. Wt: 253.2 g/mol
InChI Key: PVQWGRDZOWBHIC-UHFFFAOYSA-N
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Patent
US07879878B2

Procedure details

Diethyl ethoxymethylenemalonate was added to 3,4-difluoroaniline at ambient temperature and the mixture was stirred at 130° C. for 17 hours. After diphenyl ether was additionally added to the reaction mixture, stirring was done at 260° C. for one hour. A solid obtained by leaving the reaction mixture to stand for cooling to ambient temperature was filtered, to obtain ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]([O:13]CC)=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[F:16][C:17]1[CH:18]=[C:19]([CH:21]=[CH:22][C:23]=1[F:24])[NH2:20].C1(OC2C=CC=CC=2)C=CC=CC=1>>[F:24][C:23]1[CH:22]=[C:21]2[C:19](=[CH:18][C:17]=1[F:16])[NH:20][CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:11]2=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was done at 260° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A solid obtained
CUSTOM
Type
CUSTOM
Details
by leaving the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
for cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC=1C=C2C(C(=CNC2=CC1F)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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